2-Biphenyl-4-yl-quinoline-4-carboxylic acid
Overview
Description
2-Biphenyl-4-yl-quinoline-4-carboxylic acid is an organic compound with the molecular formula C22H15NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to induce various molecular and cellular changes, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid . These factors can include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid typically involves the condensation of biphenyl derivatives with quinoline carboxylic acid. One common method involves the use of pyruvic acid, substituted aniline, and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions . Another method includes the reaction of anthranilic acid derivatives followed by cyclization .
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions can occur, especially at the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallics (for nucleophilic substitution) are frequently employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-carboxylic alcohols.
Scientific Research Applications
2-Biphenyl-4-yl-quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their anticancer properties.
Comparison with Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 2-(2,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid
- 2-(3,4-Dimethyl-phenyl)-quinoline-4-carboxylic acid
- 2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid
Uniqueness: 2-Biphenyl-4-yl-quinoline-4-carboxylic acid is unique due to its biphenyl group, which can enhance its ability to interact with biological targets through hydrophobic interactions. This makes it a valuable compound in the development of new therapeutic agents.
Properties
IUPAC Name |
2-(4-phenylphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-22(25)19-14-21(23-20-9-5-4-8-18(19)20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESNJOQCJLQZSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366221 | |
Record name | 2-Biphenyl-4-yl-quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78660-92-1 | |
Record name | 2-[1,1′-Biphenyl]-4-yl-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78660-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Biphenyl-4-yl-quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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